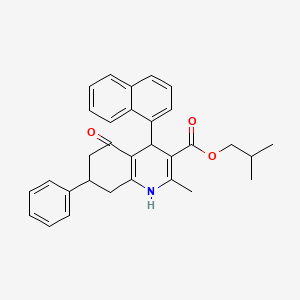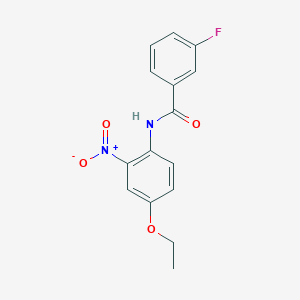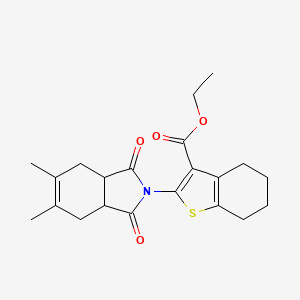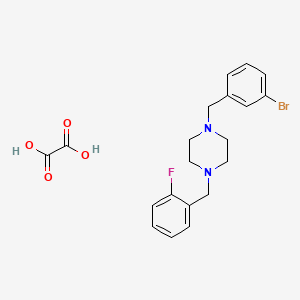![molecular formula C14H18N2O3 B4992213 N-(3,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4992213.png)
N-(3,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, commonly known as DVE-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DVE-1 is a derivative of ethylenediamine and has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of DVE-1 is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. For example, DVE-1 has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in gene expression and cell growth. DVE-1 has also been shown to activate the immune system and induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DVE-1 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DVE-1 can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of fungal and bacterial pathogens. In vivo studies have shown that DVE-1 can reduce tumor growth and improve survival in animal models of cancer. DVE-1 has also been shown to enhance plant growth and protect against pests and diseases.
Advantages and Limitations for Lab Experiments
One advantage of using DVE-1 in lab experiments is its broad range of potential applications. DVE-1 has been shown to have activity against a variety of cancer cell lines, as well as fungal and bacterial pathogens. Additionally, DVE-1 has been shown to enhance plant growth and protect against pests and diseases. One limitation of using DVE-1 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for research on DVE-1. One area of interest is the development of DVE-1-based drug delivery systems, which could improve the efficacy and specificity of cancer treatments. Another area of interest is the investigation of the mechanisms underlying DVE-1's activity against fungal and bacterial pathogens, which could lead to the development of new antimicrobial agents. Additionally, further research is needed to elucidate the effects of DVE-1 on plant growth and development, as well as its potential use in agriculture.
Synthesis Methods
The synthesis of DVE-1 involves the reaction of 3,4-dimethylphenyl isocyanate with 2-(vinyloxy)ethylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is subsequently converted to DVE-1. The yield of DVE-1 can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Scientific Research Applications
DVE-1 has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DVE-1 has been shown to have anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use in drug delivery systems. In agriculture, DVE-1 has been studied for its ability to enhance plant growth and protect against pests and diseases. In material science, DVE-1 has been explored for its potential use in the synthesis of polymers and other materials.
properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-ethenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-19-8-7-15-13(17)14(18)16-12-6-5-10(2)11(3)9-12/h4-6,9H,1,7-8H2,2-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQGYLEVDZWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCOC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-tert-butylphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4992165.png)
![7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4992166.png)
![1,3-dimethyl-6-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4992178.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4992186.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B4992191.png)




![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4992239.png)
![3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4992242.png)
